Carbonylchlorohydrotris(triphenylphosphine)ruthenium

Description

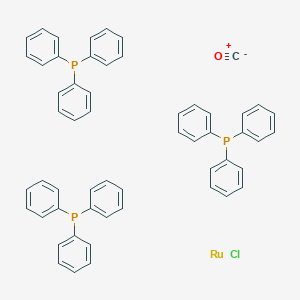

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane is a coordination compound with the molecular formula [RuHCl(CO)(PPh₃)₃]. It is widely used as a catalyst in organic synthesis reactions, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions . This compound is known for its stability and versatility in various chemical processes.

Properties

CAS No. |

16971-33-8 |

|---|---|

Molecular Formula |

C55H46ClOP3Ru |

Molecular Weight |

952.4 g/mol |

IUPAC Name |

carbon monoxide;chloro(hydrido)ruthenium;tris(triphenylphosphane) |

InChI |

InChI=1S/3C18H15P.CO.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+1;/p-1 |

InChI Key |

ZVENKBGRIGHMRG-UHFFFAOYSA-M |

Canonical SMILES |

[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |

Other CAS No. |

16971-33-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane undergoes various types of reactions, including:

Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.

Transfer Hydrogenation: It facilitates the transfer of hydrogen from donor molecules to acceptor molecules.

C-C Bond Formation: It catalyzes the formation of carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas, alcohols, and carbon monoxide. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific substrates and conditions used. For example, hydrogenation reactions yield saturated hydrocarbons, while C-C bond-forming reactions produce various organic compounds with new carbon-carbon bonds .

Scientific Research Applications

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane has numerous applications in scientific research, including:

Biology: It is employed in the study of enzyme mimetics and the development of bioinorganic models.

Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and polymers.

Mechanism of Action

The mechanism of action of chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The compound’s ability to transfer hydrogen atoms and form new bonds is central to its catalytic activity. The molecular targets and pathways involved include the activation of hydrogen and carbon monoxide, as well as the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Carbonyldihydridotris(triphenylphosphine)ruthenium(II): Similar in structure but contains two hydride ligands instead of one.

Chlorohydridotris(triphenylphosphine)ruthenium(II): Lacks the carbonyl ligand present in Carbonylchlorohydridotris(triphenylphosphine)ruthenium

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.